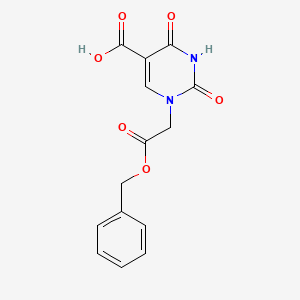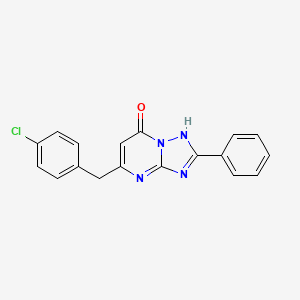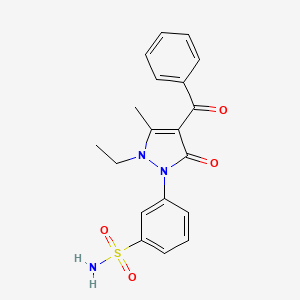![molecular formula C51H57F4N9O7S B12403766 N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XF056-132 is a potent degrader of WD40 repeat domain protein 5 (WDR5), a protein involved in various cellular processes, including gene expression and chromatin remodeling . This compound is classified as a PROTAC (Proteolysis Targeting Chimera), which means it can induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of XF056-132 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as amide bond formation, nucleophilic substitution, and purification steps like chromatography .
Industrial Production Methods
Industrial production of XF056-132 would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield and purity, ensuring that the compound meets the required specifications for research use .
化学反应分析
Types of Reactions
XF056-132 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, altering the chemical structure of XF056-132.
Common Reagents and Conditions
Common reagents used in the reactions involving XF056-132 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of XF056-132 .
科学研究应用
XF056-132 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of WDR5 and its role in various biochemical pathways.
Biology: Helps in understanding the function of WDR5 in cellular processes and its involvement in diseases.
Medicine: Potential therapeutic applications in targeting diseases where WDR5 is implicated, such as cancer.
作用机制
XF056-132 exerts its effects by binding to WDR5 and recruiting it to the ubiquitin-proteasome system, leading to its degradation. This process involves the formation of a ternary complex between XF056-132, WDR5, and an E3 ubiquitin ligase. The ubiquitin ligase tags WDR5 with ubiquitin molecules, marking it for degradation by the proteasome .
相似化合物的比较
Similar Compounds
MS132: Another WDR5 degrader that recruits WDR5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
GSK-J4: A compound that inhibits the demethylase activity of JMJD3, a protein interacting with WDR5.
Uniqueness
XF056-132 is unique due to its high potency and specificity in degrading WDR5. Unlike other compounds, it effectively recruits WDR5 to the ubiquitin-proteasome system, making it a valuable tool for studying WDR5-related pathways and potential therapeutic applications .
属性
分子式 |
C51H57F4N9O7S |
|---|---|
分子量 |
1016.1 g/mol |
IUPAC 名称 |
N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C51H57F4N9O7S/c1-27-23-63(24-28(2)62(27)7)40-15-13-32(17-39(40)60-47(69)36-21-56-42(66)19-37(36)51(53,54)55)35-16-33(12-14-38(35)52)46(68)58-22-43(67)61-45(50(4,5)6)49(71)64-25-34(65)18-41(64)48(70)57-20-30-8-10-31(11-9-30)44-29(3)59-26-72-44/h8-17,19,21,26-28,34,41,45,65H,18,20,22-25H2,1-7H3,(H,56,66)(H,57,70)(H,58,68)(H,60,69)(H,61,67)/t27-,28+,34-,41+,45-/m1/s1 |
InChI 键 |
OJCYPKZNPSJLGY-KQNJQULYSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
规范 SMILES |
CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)








![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)




